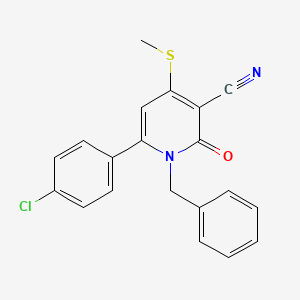

1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

1-benzyl-6-(4-chlorophenyl)-4-methylsulfanyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS/c1-25-19-11-18(15-7-9-16(21)10-8-15)23(20(24)17(19)12-22)13-14-5-3-2-4-6-14/h2-11H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHWNHGFSBAGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 478042-93-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H15ClN2OS |

| Molecular Weight | 366.864 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 516.1 ± 50.0 °C |

| Melting Point | Not Available |

| LogP | 4.73 |

Anticancer Properties

Recent studies have indicated that compounds similar to 1-benzyl derivatives exhibit significant anticancer activity. For instance, a study demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers like cyclin D1 and CDK4 . The specific effects of 1-benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile on various cancer cell lines need further investigation, but its structural similarities suggest a potential for similar mechanisms.

Neuroprotective Effects

Neuroprotective properties have been attributed to similar pyridine-based compounds, which may mitigate oxidative stress and inflammation in neuronal cells. These effects are crucial in conditions like Alzheimer's disease and other neurodegenerative disorders . The exact neuroprotective mechanism of 1-benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile remains to be elucidated but warrants further exploration.

Case Studies

Several case studies highlight the biological relevance of related compounds:

- Case Study on Anticancer Activity : A derivative structurally related to our compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity .

- Antimicrobial Testing : A study demonstrated that a similar pyridine derivative exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents .

- Neuroprotective Study : Research involving a related compound showed that it could reduce oxidative stress markers in vitro, providing a basis for potential neuroprotective applications .

Scientific Research Applications

Pharmacological Applications

1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has shown promise in several pharmacological contexts:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits moderate antibacterial properties against various strains, including Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of around 32 µg/mL. This suggests its potential as an antibacterial agent .

- Cytotoxicity Studies : Research into the cytotoxic effects of this compound has been conducted, revealing its potential to inhibit cancer cell proliferation. The mechanism appears to involve interference with cellular signaling pathways associated with cell growth and survival .

Agrochemical Applications

The compound's structure suggests potential applications in pest control:

- Insecticidal Properties : Related compounds have demonstrated insecticidal activity against pests such as Aedes aegypti. While specific testing on this compound is limited, its structural similarities to known insecticides warrant further investigation into its larvicidal properties .

Case Study 1: Antimicrobial Evaluation

A study evaluated various pyridine derivatives for their antimicrobial properties, including 1-benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. The findings indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential utility in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. Results showed that it could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 478042-93-2

- Molecular Formula : C${20}$H${15}$ClN$_{2}$OS

- Molecular Weight : 366.86 g/mol

- Synonyms: MLS000540375, Bionet1_002272, CHEMBL1547693 .

Structural Features :

This compound belongs to the pyridinecarbonitrile family, characterized by a dihydropyridine core with substituents at positions 1, 4, and 6:

- 4-position : Methylsulfanyl (-SCH$_3$), which contributes to electron-withdrawing effects and metabolic stability.

- 6-position : 4-Chlorophenyl (electron-withdrawing para-substituent) for enhanced binding affinity .

Synthesis: Synthesized via cyclization reactions involving ethyl cyanoacetate, aldehydes, and ammonium acetate in ethanol under reflux, a method analogous to related pyridin-2(1H)-one derivatives .

Physicochemical Properties :

- XLogP3 : 4.3 (indicative of high lipophilicity) .

- PSA : 69.4 Ų (moderate polarity due to nitrile and carbonyl groups) .

Structural Analogs and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituent variations. Key analogs include:

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

The synthesis typically involves a multi-step approach, including condensation, cyclization, and functional group modifications. A common method involves refluxing a mixture of substituted acetophenones (e.g., 4-chloroacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol. This one-pot reaction facilitates cyclization via the Hantzsch-like pyridine synthesis mechanism. For example, analogous compounds were synthesized by heating under reflux for 10–20 hours, followed by crystallization from DMF/ethanol . Modifications to the benzyl or chlorophenyl substituents may require tailored protection/deprotection strategies to avoid side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and hydrogen environments.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray crystallography : For absolute configuration determination. SHELXL (via single-crystal data refinement) is widely used for small-molecule structures, ensuring high precision in bond lengths and angles .

- HPLC : To assess purity, particularly for intermediates prone to byproducts during cyclization.

Q. What are the common functional group reactivity patterns observed in this pyridinecarbonitrile derivative?

The compound undergoes reactions typical of pyridine derivatives:

- Nucleophilic substitution at the methylsulfanyl group (e.g., oxidation to sulfone or displacement with amines).

- Electrophilic aromatic substitution on the benzyl or chlorophenyl rings, though steric hindrance may limit reactivity.

- Reduction of the nitrile group to an amine under catalytic hydrogenation conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental spectral data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects, tautomerism, or crystal packing forces. Strategies include:

- Dynamic NMR studies to detect tautomeric equilibria or conformational flexibility.

- DFT calculations with implicit solvent models (e.g., PCM) to refine predicted shifts.

- X-ray crystallography to validate the solid-state structure, as done for analogous compounds using SHELX refinement . Cross-referencing with databases like PubChem (avoiding unreliable sources) ensures data reliability .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining yield and purity?

- Solvent selection : Ethanol or DMF/ethanol mixtures are optimal for cyclization but may require adjustment for solubility during scale-up.

- Inert atmosphere : Essential for reactions involving moisture-sensitive intermediates (e.g., nitrile groups) .

- Catalyst screening : Ammonium acetate is standard, but alternatives like acetic acid or ionic liquids may improve efficiency.

- Byproduct management : Use gradient HPLC to monitor impurities during stepwise synthesis .

Q. How can researchers leverage crystallographic data to analyze steric or electronic effects in derivatives of this compound?

Single-crystal X-ray structures (refined via SHELXL) reveal:

Q. What strategies are recommended for addressing low reproducibility in biological activity assays (e.g., cytotoxicity)?

- Control for polymorphism : Different crystal forms (identified via PXRD) may exhibit varying bioactivity.

- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dispersion.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methylsulfanyl with methoxy) and correlate changes with activity trends .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

Q. What methodologies can reconcile divergent computational predictions (e.g., docking scores) with experimental binding affinities?

- Ensemble docking : Account for protein flexibility using multiple receptor conformations.

- Molecular dynamics simulations : Assess binding stability over time, focusing on key residues (e.g., ATP-binding pockets in kinase targets).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to validate docking results .

Methodological Best Practices

- Crystallography : Use SHELXL for refinement and PLATON for validation to ensure data integrity .

- Synthetic protocols : Document reaction conditions (e.g., reflux time, solvent ratios) meticulously to enhance reproducibility .

- Data sharing : Deposit spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.